

# An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic acid

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## Compound of Interest

4-

Compound Name: ((Dimethylamino)methyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-((Dimethylamino)methyl)phenylboronic acid**, a versatile reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

## Chemical Structure and Properties

**4-((Dimethylamino)methyl)phenylboronic acid** is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the para position. This substitution influences the electronic properties and reactivity of the boronic acid.

Chemical Identifiers and Properties:

Property	Value	Source
IUPAC Name	[4- [(Dimethylamino)methyl]phenyl ]boronic acid	<a href="#">[1]</a>
CAS Number	70799-12-1	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> BNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	179.02 g/mol	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
SMILES	CN(C)Cc1ccc(cc1)B(O)O	<a href="#">[2]</a>
InChI	1S/C9H14BNO2/c1-11(2)7-8- 3-5-9(6-4-8)10(12)13/h3-6,12- 13H,7H2,1-2H3	<a href="#">[2]</a>

#### Physicochemical Data:

While specific experimental data for **4-((dimethylamino)methyl)phenylboronic acid** is limited in publicly available literature, data for the structurally similar 4-(Dimethylamino)phenylboronic acid can provide useful estimations.

Property	Estimated Value	Source
pKa (predicted)	~8.78	
Water Solubility	Sparingly soluble	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-((dimethylamino)methyl)phenylboronic acid**. While a specific spectrum for this compound is not readily available in the searched literature, researchers can expect characteristic signals corresponding to the substituted aromatic ring, the dimethylamino group, and the boronic acid moiety. <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy are standard techniques for its

characterization. For instance,  $^1\text{H}$  NMR spectra of similar compounds are available and can be used for comparative purposes.<sup>[3][4][5]</sup>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-((dimethylamino)methyl)phenylboronic acid** was not found in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for preparing similar aminophenylboronic acids. A common approach involves the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Representative Synthesis Protocol (Hypothetical):

This protocol is a representative example for the synthesis of an aminophenylboronic acid and should be adapted and optimized for the specific synthesis of **4-((dimethylamino)methyl)phenylboronic acid**.

Reaction: Lithiation of 4-bromo-N,N-dimethylbenzylamine followed by reaction with triisopropyl borate.

Materials:

- 4-bromo-N,N-dimethylbenzylamine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

- Nitrogen or Argon gas for inert atmosphere

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-N,N-dimethylbenzylamine (1 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
- To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
- Stir the mixture vigorously for 1 hour.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

## Applications in Suzuki-Miyaura Cross-Coupling

**4-((Dimethylamino)methyl)phenylboronic acid** is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-((dimethylamino)methyl)phenyl group into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Representative Suzuki-Miyaura Coupling Protocol:

This is a general procedure and may require optimization for specific substrates.

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with **4-((dimethylamino)methyl)phenylboronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
- **4-((Dimethylamino)methyl)phenylboronic acid** (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>, or Pd(OAc)<sub>2</sub>) (0.01-0.05 equivalents)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>) (2-3 equivalents)
- Solvent (e.g., toluene, dioxane, or DMF/water mixture)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- To a Schlenk flask, add the aryl halide, **4-((dimethylamino)methyl)phenylboronic acid**, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

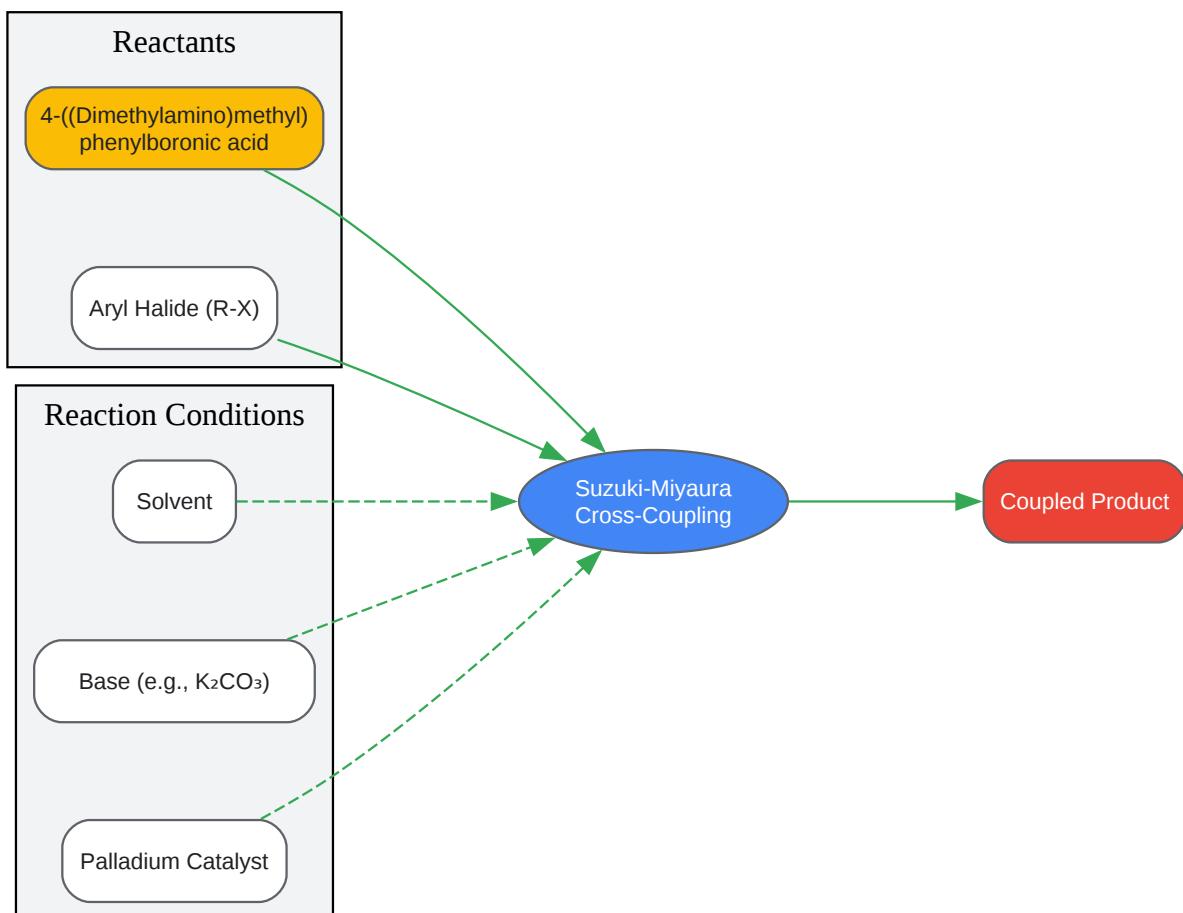
## Visualizations

### Chemical Structure

Caption: 2D Chemical Structure of **4-((Dimethylamino)methyl)phenylboronic acid**.

## Suzuki-Miyaura Reaction Workflow

As no specific signaling pathways involving this compound have been identified in the scientific literature, this diagram illustrates its primary application in a logical workflow.



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Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

## Biological Activity and Drug Development Context

Currently, there is no significant body of research indicating specific biological activities or direct applications of **4-((dimethylamino)methyl)phenylboronic acid** in signaling pathways or as a therapeutic agent itself. However, the broader class of aminomethylphenylboronic acids has been investigated for roles in carbohydrate sensing, owing to the interaction between the amino group and the boronic acid moiety which can enhance affinity for diols at neutral pH.[6] [7] This property is of interest in the development of sensors and potential drug delivery systems.[8]

The primary relevance of **4-((dimethylamino)methyl)phenylboronic acid** to drug development lies in its utility as a building block in medicinal chemistry. The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, and this particular reagent allows for the incorporation of a functionalized phenyl group that can be further modified or may contribute to the desired pharmacokinetic or pharmacodynamic properties of a target molecule.

## Safety Information

**4-((Dimethylamino)methyl)phenylboronic acid** is classified as a hazardous substance.

GHS Hazard Statements:[1]

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Precautionary Statements:[2]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-((Dimethylamino)methyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322475#chemical-structure-of-4-dimethylamino-methyl-phenylboronic-acid>]

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